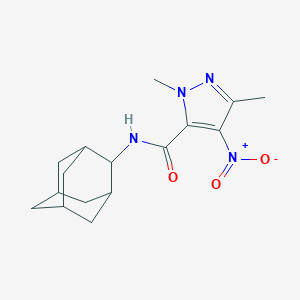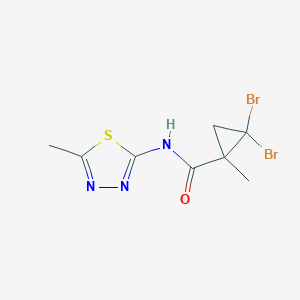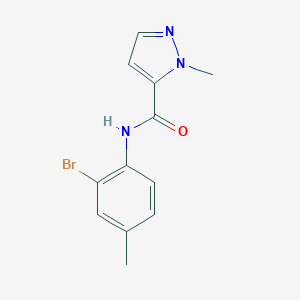![molecular formula C30H29N3O3S2 B452157 PROPYL 6-METHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B452157.png)
PROPYL 6-METHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 6-METHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 6-METHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the core benzothiophene structure, followed by the introduction of the quinoline and other functional groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 6-METHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of quinoline derivatives, while reduction could produce different benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug development and other biological studies.
Medicine: Its unique structure could make it useful in the development of new pharmaceuticals.
Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of PROPYL 6-METHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzothiophene and quinoline derivatives, such as:
- Benzothiophene-2-carboxylate
- Quinoline-4-carboxylate
- Phenylquinoline derivatives
Uniqueness
What sets PROPYL 6-METHYL-2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C30H29N3O3S2 |
|---|---|
Peso molecular |
543.7g/mol |
Nombre IUPAC |
propyl 6-methyl-2-[(2-phenylquinoline-4-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C30H29N3O3S2/c1-3-15-36-29(35)26-21-14-13-18(2)16-25(21)38-28(26)33-30(37)32-27(34)22-17-24(19-9-5-4-6-10-19)31-23-12-8-7-11-20(22)23/h4-12,17-18H,3,13-16H2,1-2H3,(H2,32,33,34,37) |
Clave InChI |
BLCOFILQUZTBAF-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
SMILES canónico |
CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dibromo-N-(3-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-2,2-dimethylpropyl)-1-methylcyclopropanecarboxamide](/img/structure/B452075.png)


![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-methylpiperazine](/img/structure/B452079.png)

![(Acetyloxy)[4-(acetyloxy)-2-bromo-5-ethoxyphenyl]methyl acetate](/img/structure/B452082.png)
![4-NITRO-N~3~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B452083.png)


![4-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B452089.png)
![3-cyclopentyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B452091.png)
![[4-({5-Tert-butyl-3-[4-(carboxymethoxy)-3-methoxybenzylidene]-2-oxocyclohexylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B452092.png)


